N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core linked to an imidazole ring, which is further substituted with a butyl group and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the dimethoxyphenylamine.
Formation of the Benzamide Core: The benzamide core is formed by reacting the imidazole derivative with butylamine and benzoyl chloride under basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring and the dimethoxyphenyl group are likely key functional groups involved in these interactions, potentially affecting binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide
- N-butyl-4-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)propionamide
Uniqueness
N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the imidazole ring and the dimethoxyphenyl group allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Biological Activity
N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide backbone with a butyl group , a sulfanyl linkage , and an imidazole moiety . Its unique arrangement of functional groups is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₄S |
Molecular Weight | 357.53 g/mol |
CAS Number | Not specified |
Binding Affinity
Studies indicate that this compound interacts with various biological targets, particularly through hydrophobic contacts and hydrogen bonding. This interaction is crucial for its pharmacological effects.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances the compound's activity. Research has shown that modifications in the imidazole and benzamide portions significantly affect its efficacy against specific biological targets.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibited promising activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
Other Biological Effects
In addition to antitumor and antimicrobial actions, the compound has shown promise in modulating sodium channels, which could have implications in pain management therapies.
Study 1: Antitumor Efficacy
A study published in MDPI assessed the efficacy of various thiazole-bearing compounds, including derivatives similar to this compound. The results indicated that modifications to the imidazole structure significantly enhanced cytotoxicity against cancer cell lines.
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of similar compounds, revealing that derivatives with methoxy groups exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-12-25-23(30)17-6-8-18(9-7-17)28-14-13-26-24(28)33-16-22(29)27-20-11-10-19(31-2)15-21(20)32-3/h6-11,13-15H,4-5,12,16H2,1-3H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUZVBOQBELBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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